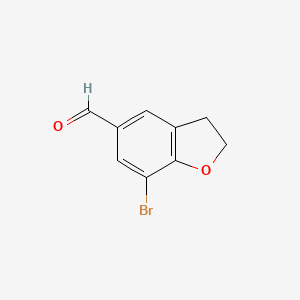
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde
Overview
Description
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound with the molecular formula C9H7BrO2 . It has a molecular weight of 227.06 . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The InChI code for 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde is 1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-5H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde has a melting point of 109-111°C .Scientific Research Applications
Organic Building Block
“7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde” is an organic building block . It can be used in the synthesis of various organic compounds due to its unique structure .
Synthesis of Darifenacin
Similar to its structural analog “5-Bromo-2,3-dihydrobenzofuran”, it can potentially be used in the synthesis of Darifenacin , a drug used to treat urinary incontinence .
Formation of Palladium Rings
The compound has been used in the formation of palladium rings. Palladium rings have shown significant in vitro activity as cytotoxic agents.
Tissue Protease B Inhibitor
It acts as a tissue protease B inhibitor. Tissue protease B is an enzyme associated with cancer-related events.
Anticancer Activities
Substituted benzofurans, like “7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde”, have been found to have dramatic anticancer activities . They have shown significant cell growth inhibitory effects in different types of cancer cells .
Research and Development
Due to its unique properties and potential applications, “7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde” is of interest in scientific research and development . It can be used to explore new synthetic methods, study reaction mechanisms, and develop new pharmaceuticals .
Safety and Hazards
Future Directions
Benzofuran compounds, including 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring these activities further and developing novel methods for constructing benzofuran rings .
Mechanism of Action
Target of Action
It is known that benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells , suggesting that they may target proteins or enzymes involved in cell proliferation.
Mode of Action
Benzofuran derivatives have been found to exhibit anticancer activities , which could be due to their interaction with cellular targets leading to the inhibition of cell growth.
Biochemical Pathways
Given the anticancer activities of benzofuran derivatives , it can be inferred that they may affect pathways related to cell growth and proliferation.
Result of Action
, benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells. This suggests that the compound may lead to the inhibition of cell proliferation.
properties
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMQBGKEMMQBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
CAS RN |
875551-14-7 | |
| Record name | 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)

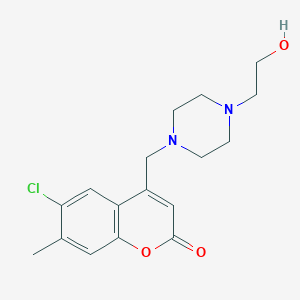
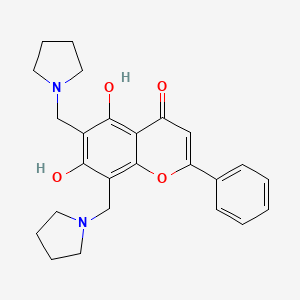
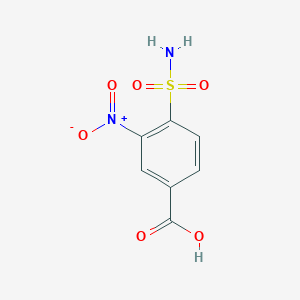

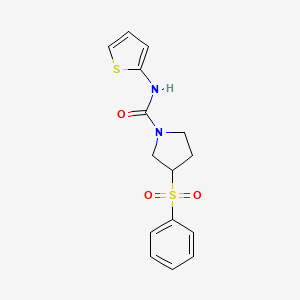

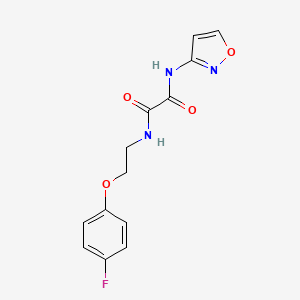
![6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2408551.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)